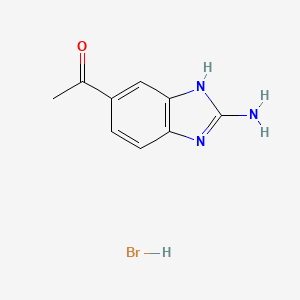
1-(2-amino-1H-1,3-benzodiazol-5-yl)ethan-1-one hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-amino-1H-1,3-benzodiazol-5-yl)ethan-1-one hydrobromide is a chemical compound belonging to the class of benzimidazoles Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring
Vorbereitungsmethoden
The synthesis of 1-(2-amino-1H-1,3-benzodiazol-5-yl)ethan-1-one hydrobromide can be achieved through several synthetic routes. Common methods include:
Debus-Radiszewski synthesis: This method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Wallach synthesis: This involves the reaction of o-phenylenediamine with aldehydes or ketones.
Dehydrogenation of imidazolines: This method involves the dehydrogenation of imidazolines to form benzimidazoles.
From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with o-phenylenediamine.
Marckwald synthesis: This involves the reaction of o-phenylenediamine with nitriles.
Amino nitrile synthesis: This involves the reaction of o-phenylenediamine with nitriles under acidic conditions.
Analyse Chemischer Reaktionen
1-(2-amino-1H-1,3-benzodiazol-5-yl)ethan-1-one hydrobromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents and conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2-amino-1H-1,3-benzodiazol-5-yl)ethan-1-one hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-amino-1H-1,3-benzodiazol-5-yl)ethan-1-one hydrobromide involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their activity. This can lead to various biological effects, depending on the specific enzyme and pathway involved .
Vergleich Mit ähnlichen Verbindungen
1-(2-amino-1H-1,3-benzodiazol-5-yl)ethan-1-one hydrobromide can be compared with other similar compounds, such as:
- 2-amino-1H-benzimidazol-5-ol
- 2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-[(3-hydroxypropyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-5-yl
- 2-[(1H-1,3-benzodiazol-2-yl)amino]ethan-1-ol
These compounds share similar structural features but may differ in their specific chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrobromide salt, which can influence its solubility and reactivity .
Eigenschaften
Molekularformel |
C9H10BrN3O |
|---|---|
Molekulargewicht |
256.10 g/mol |
IUPAC-Name |
1-(2-amino-3H-benzimidazol-5-yl)ethanone;hydrobromide |
InChI |
InChI=1S/C9H9N3O.BrH/c1-5(13)6-2-3-7-8(4-6)12-9(10)11-7;/h2-4H,1H3,(H3,10,11,12);1H |
InChI-Schlüssel |
ZXGRFUSYXITMNG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(C=C1)N=C(N2)N.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butylN-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamatehydrochloride](/img/structure/B13467071.png)
![tert-butyl 2-[(diethoxyphosphoryl)methyl]-1H-1,3-benzodiazole-1-carboxylate](/img/structure/B13467076.png)
![3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13467085.png)




![1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13467126.png)
![2-chloro-N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)acetamide](/img/structure/B13467132.png)
![1-{[(Tert-butoxy)carbonyl]amino}-2-methylidenecyclobutane-1-carboxylicacid](/img/structure/B13467146.png)

![[5-(2-Methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13467161.png)

